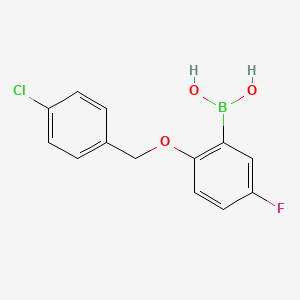

2-(4-Chlorophenylmethoxy)-5-fluorophenylboronic acid

Description

2-(4-Chlorophenylmethoxy)-5-fluorophenylboronic acid (CAS: 1256358-54-9) is a boronic acid derivative with the molecular formula C₁₃H₁₁BClFO₃ and a molecular weight of 288.49 g/mol. The compound features a phenylboronic acid core substituted with a 4-chlorophenylmethoxy group at the 2-position and a fluorine atom at the 5-position. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl structures. The 4-chlorophenylmethoxy group introduces steric bulk and electron-withdrawing effects, while the 5-fluoro substituent enhances metabolic stability and influences electronic properties .

Properties

IUPAC Name |

[2-[(4-chlorophenyl)methoxy]-5-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BClFO3/c15-10-3-1-9(2-4-10)8-19-13-6-5-11(16)7-12(13)14(17)18/h1-7,17-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQSCXUKRKPCPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)OCC2=CC=C(C=C2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655862 | |

| Record name | {2-[(4-Chlorophenyl)methoxy]-5-fluorophenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-54-9 | |

| Record name | {2-[(4-Chlorophenyl)methoxy]-5-fluorophenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenylmethoxy)-5-fluorophenylboronic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorophenylmethanol and 5-fluoro-2-iodophenylboronic acid.

Formation of the Ether Linkage: The 4-chlorophenylmethanol is reacted with a base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide is then reacted with 5-fluoro-2-iodophenylboronic acid under palladium-catalyzed conditions to form the ether linkage.

Boronic Acid Formation: The resulting intermediate is then subjected to hydrolysis to convert the boronic ester to the boronic acid.

Industrial Production Methods

Industrial production methods for 2-(4-Chlorophenylmethoxy)-5-fluorophenylboronic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenylmethoxy)-5-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: The compound can undergo reduction reactions to modify the substituents on the phenyl ring.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

2-(4-Chlorophenylmethoxy)-5-fluorophenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds.

Biology: Employed in the development of boron-containing drugs and probes for biological studies.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in cancer therapy and enzyme inhibition.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenylmethoxy)-5-fluorophenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, leading to inhibition of enzyme activity or modulation of biological pathways. This compound is particularly effective in targeting serine proteases and other enzymes with active site nucleophiles.

Comparison with Similar Compounds

Structural Analogs with Halogen and Alkoxy Substituents

Key Compounds :

Analysis :

- The bulky 4-chlorophenylmethoxy group in the target compound increases steric hindrance compared to smaller substituents like methoxy (e.g., 5-Fluoro-2-methoxyphenylboronic acid) or single halogens (e.g., 4-Fluorophenylboronic acid). This steric effect may reduce reactivity in cross-coupling reactions but improve selectivity for bulky substrates .

Trifluoromethyl-Substituted Boronic Acids

Key Compounds :

Analysis :

- Trifluoromethyl groups (CF₃) are strong electron-withdrawing groups, making these analogs more reactive in electron-deficient systems compared to the target compound.

Amino-Functionalized Boronic Acids

Key Compound :

- (2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride (CAS: N/A): Features a 5-fluoro substituent and an aminomethyl group, which can act as a directing group in catalysis or improve water solubility .

Comparison :

- The aminomethyl group introduces a protonatable nitrogen, enhancing solubility in aqueous systems compared to the hydrophobic 4-chlorophenylmethoxy group in the target compound. This makes amino-substituted analogs more suitable for biological applications .

Methyl- and Methoxy-Substituted Derivatives

Key Compounds :

Analysis :

- Methyl groups (e.g., 2-Methyl-5-fluorophenylboronic acid) reduce steric hindrance compared to the target’s 4-chlorophenylmethoxy group, increasing reactivity in coupling reactions. However, they lack the electron-withdrawing effects of chlorine or fluorine .

- Methoxy groups (e.g., 2-Chloro-5-methoxy-4-methylphenylboronic acid) provide moderate electron-donating effects, contrasting with the electron-withdrawing nature of the target’s 5-fluoro substituent .

Biological Activity

2-(4-Chlorophenylmethoxy)-5-fluorophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly notable for its applications in cancer therapy and its role as a molecular probe in biochemical research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

- IUPAC Name : 2-(4-Chlorophenylmethoxy)-5-fluorophenylboronic acid

- Molecular Formula : C13H12BClF O3

- CAS Number : 1256358-54-9

The biological activity of 2-(4-Chlorophenylmethoxy)-5-fluorophenylboronic acid primarily involves its interaction with various biological targets:

- Inhibition of Proteins : Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with the active site residues. This compound may exhibit similar properties, impacting pathways involved in cancer cell proliferation and survival.

- Targeting Bcl-2 Family Proteins : Research indicates that boronic acids can modulate the activity of Bcl-2 family proteins, which are crucial in regulating apoptosis. The inhibition of anti-apoptotic members like Bcl-2 may lead to increased apoptosis in cancer cells, providing a therapeutic avenue for treatment-resistant tumors .

Anticancer Properties

Numerous studies have explored the anticancer potential of boronic acids, including this compound. Key findings include:

- Apoptosis Induction : In vitro studies demonstrated that 2-(4-Chlorophenylmethoxy)-5-fluorophenylboronic acid can induce apoptosis in various cancer cell lines. For instance, a study showed that treatment with this compound led to increased levels of cleaved caspase-3, indicating activation of apoptotic pathways .

- Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in cancer cells, which is critical for inhibiting cell proliferation. This effect is likely mediated through the modulation of cyclin-dependent kinases (CDKs) involved in cell cycle regulation .

- Synergistic Effects : When combined with other chemotherapeutic agents, such as doxorubicin, this boronic acid derivative exhibited synergistic effects, enhancing the overall cytotoxicity against resistant cancer cell lines .

Case Studies

Several case studies have highlighted the practical applications and efficacy of 2-(4-Chlorophenylmethoxy)-5-fluorophenylboronic acid:

- Study on Breast Cancer Cells : A recent investigation assessed the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability and an increase in apoptosis markers after treatment with varying concentrations of the compound over 48 hours .

- Combination Therapy Research : Another study evaluated the use of this boronic acid in combination with targeted therapies for non-small cell lung cancer (NSCLC). The findings suggested that it could enhance the efficacy of EGFR inhibitors by downregulating anti-apoptotic pathways .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of 2-(4-Chlorophenylmethoxy)-5-fluorophenylboronic acid:

- Absorption and Bioavailability : Preliminary data suggest that the compound has favorable absorption characteristics due to its lipophilicity, which may enhance its bioavailability when administered orally or intravenously.

- Metabolism : The metabolic pathways for this compound are still under investigation; however, it is hypothesized that it undergoes phase I and phase II metabolic processes typical for boron-containing compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.